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molecular formula C11H13NO3 B8330022 N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide

N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide

Cat. No. B8330022
M. Wt: 207.23 g/mol
InChI Key: OZBPITDAWVYUQD-UHFFFAOYSA-N
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Patent
US07829304B2

Procedure details

N-(1-oxo-1-phenylethan-2-yl)acetamide (10) (1.1 g, 6.0 mmol, 1.0 equiv.) was added to a 100 mL RBF followed by EtOH (25 mL, 200 proof). Next, a 0.5 M solution of NaHCO3 (250 mg, 3.0 mmol, 0.5 equiv.) was added followed by a 37% solution of formaldehyde (730 μL, 9.0 mmol, 1.5 equiv.). The solution was stirred at rt. for 24 h and transferred to a separatory funnel with a 1.0 M solution of NaCl (2.9 g, 50.0 mmol). The solution was extracted with CH2Cl2 (5×60 mL). The organic layer was dried over Na2SO4, concentrated on a rotary evaporator, and dried under vacuum to give a crude off-white solid. The solid was washed with EtOAc (10 mL) to remove all impurities. The remaining solid was dried under vacuum to give 900 mg (72%) of 11 as a white solid. Rf=0.11 (5% MeOH/CH2Cl2); mp=115-117° C.; IR (KBr) 3312, 3262, 2915, 1696, 1639, 1537, 1228, 1101 cm−1; 1H NMR (500 MHz, CDCl3) δ 8.00 (d, J=7.0 Hz, 2H, Ph-H), 7.61 (t, J=7.0 Hz, 1H, Ph-H), 7.48 (t, J=7.0 Hz, 2H, Ph-H), 7.17 (d, J=7.0 Hz, 1H, Ac—NH), 5.63 (m, 1H, Ac—NH—CH), 4.01 (m, 1H, CH—CH2), 3.88 (m, 1H, CH—CH2), 2.06 (s, 3H, NH—COCH3); 13C NMR (125 MHz, CDCl3) δ 197.0, 171.2, 134.3, 129.1, 128.9, 64.4, 57.3, 23.2; LRMS (ESI-MS m/z): Mass calcd for C11H13NNaO3 [M+Na]+, 230.22. Found 208. Anal. calcd for C11H13NO3: C, 63.76; H, 6.32; N, 6.76. Found: C, 63.92; H, 6.34; N, 6.74. Spectroscopic data were consistent with the literature data for this compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
730 μL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2.9 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][NH:4][C:5](=[O:7])[CH3:6].[C:14]([O-])(O)=[O:15].[Na+].C=O.[Na+].[Cl-]>CCO>[OH:15][CH2:14][CH:3]([NH:4][C:5](=[O:7])[CH3:6])[C:2](=[O:1])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O=C(CNC(C)=O)C1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
730 μL
Type
reactant
Smiles
C=O
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.9 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (5×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude off-white solid
WASH
Type
WASH
Details
The solid was washed with EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
to remove all impurities
CUSTOM
Type
CUSTOM
Details
The remaining solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCC(C(C1=CC=CC=C1)=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 144.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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